N,4-diphenyl-1H-1,2,3-triazol-5-amine
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Overview
Description
N,4-diphenyl-1H-1,2,3-triazol-5-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of two phenyl groups attached to the triazole ring, which imparts unique chemical and physical properties. The triazole ring is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles with high regioselectivity and efficiency . The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of N,4-diphenyl-1H-1,2,3-triazol-5-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,4-diphenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
N,4-diphenyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of N,4-diphenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The phenyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-imidazol-1,2,3-triazole: This compound shares a similar triazole ring structure but differs in the substitution pattern, which affects its chemical properties and biological activities.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These derivatives have a different triazole ring configuration and exhibit distinct pharmacological profiles.
3-nitro-1H-1,2,4-triazol-5-amine:
Uniqueness
N,4-diphenyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two phenyl groups enhances its stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
Properties
CAS No. |
53684-55-2 |
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Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N,5-diphenyl-2H-triazol-4-amine |
InChI |
InChI=1S/C14H12N4/c1-3-7-11(8-4-1)13-14(17-18-16-13)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) |
InChI Key |
ACLZPKMBZBHXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2NC3=CC=CC=C3 |
Origin of Product |
United States |
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